Tert-butyl 2-(piperidine-4-carbonylamino)propanoate
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Overview
Description
(S)-TERT-BUTYL 2-(PIPERIDINE-4-CARBOXAMIDO)PROPANOATE is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-TERT-BUTYL 2-(PIPERIDINE-4-CARBOXAMIDO)PROPANOATE typically involves the reaction of piperidine-4-carboxylic acid with tert-butyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-TERT-BUTYL 2-(PIPERIDINE-4-CARBOXAMIDO)PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-TERT-BUTYL 2-(PIPERIDINE-4-CARBOXAMIDO)PROPANOATE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of (S)-TERT-BUTYL 2-(PIPERIDINE-4-CARBOXAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with viral proteins, preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
- (S)-Benzyl 2-(piperidine-4-carboxamido)propanoate
- Ethyl 2-(piperidine-4-carboxamido)propanoate
- Methyl 2-(piperidine-4-carboxamido)propanoate
Uniqueness
(S)-TERT-BUTYL 2-(PIPERIDINE-4-CARBOXAMIDO)PROPANOATE is unique due to its specific tert-butyl group, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group may enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
tert-butyl 2-(piperidine-4-carbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-9(12(17)18-13(2,3)4)15-11(16)10-5-7-14-8-6-10/h9-10,14H,5-8H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSSWBLFUDYTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NC(=O)C1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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